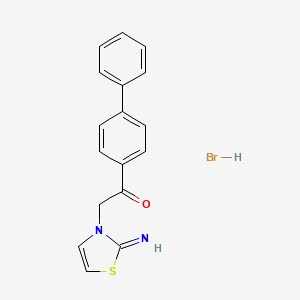

1-(biphenyl-4-yl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide

Description

1-(Biphenyl-4-yl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide is a synthetic organic compound featuring a biphenyl core linked to a 2-imino-1,3-thiazole moiety via an ethanone bridge, with a hydrobromide counterion enhancing solubility and stability. This compound is structurally analogous to antipsychotic agents targeting dopamine and serotonin receptors, as seen in related biphenyl-piperazine derivatives . Its synthesis likely involves condensation reactions between biphenyl acetyl intermediates and thiazole precursors, followed by hydrobromide salt formation .

Properties

IUPAC Name |

2-(2-imino-1,3-thiazol-3-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS.BrH/c18-17-19(10-11-21-17)12-16(20)15-8-6-14(7-9-15)13-4-2-1-3-5-13;/h1-11,18H,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYAUGDKGNSMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CSC3=N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220809-88-1 | |

| Record name | Ethanone, 1-[1,1′-biphenyl]-4-yl-2-(2-imino-3(2H)-thiazolyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220809-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds featuring thiazole rings exhibit significant anticancer properties. Specifically, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The incorporation of the biphenyl moiety in 1-(biphenyl-4-yl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide enhances its biological activity by improving lipophilicity and cellular uptake, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that thiazole derivatives can disrupt bacterial cell walls and inhibit the growth of fungi, suggesting potential applications in developing new antibiotics or antifungal agents. The biphenyl group may contribute to enhanced interaction with microbial membranes, increasing its efficacy .

TRPV3 Modulation

The compound has been investigated for its role as a modulator of the TRPV3 ion channel, which is implicated in various physiological processes including pain sensation and thermoregulation. Modulating TRPV3 could lead to new treatments for pain management and inflammatory diseases .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a charge transport material is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The biphenyl structure enhances charge mobility, which is crucial for efficient device performance .

Polymer Composites

In materials science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that adding thiazole-based compounds to polymers can improve their resistance to degradation under heat and UV exposure, making them suitable for outdoor applications .

Agricultural Chemistry

Pesticide Development

The thiazole moiety is known for its effectiveness in agricultural applications as a pesticide or herbicide. Compounds similar to this compound are being evaluated for their ability to target specific pests while minimizing harm to beneficial insects. This selectivity is critical for sustainable agricultural practices .

Case Studies and Research Findings

Chemical Reactions Analysis

Reactivity of the Thiazole Ring

The thiazole moiety participates in electrophilic and nucleophilic substitutions, influenced by its electron-deficient nature and the presence of the imino group.

Imine Functional Group Transformations

The imine group (-NH-) undergoes condensation, reduction, and coordination reactions.

Biphenyl System Modifications

The biphenyl group engages in cross-coupling and halogenation reactions.

Salt-Specific Reactivity

The hydrobromide counterion influences solubility and ion-exchange properties.

| Property | Conditions | Observation |

|---|---|---|

| Anion Exchange | AgNO₃, H₂O | Precipitation of AgBr, yielding free base |

| Solubility | Polar solvents (e.g., H₂O, EtOH) | Enhanced solubility in aqueous media (up to 50 mg/mL) |

Biological Activity-Linked Reactions

Reactions modifying the thiazole or biphenyl moieties impact pharmacological properties:

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compounds such as 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones (e.g., 3c and 3k in ) share the biphenyl-ethanone backbone but replace the thiazole ring with aryl piperazine groups. Key differences include:

- Pharmacological Profile: Piperazine derivatives exhibit potent anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk, making them promising antipsychotics . The thiazole-containing compound may target similar receptors but with altered binding due to the imino-thiazole’s hydrogen-bonding capacity .

- Electronic Effects : Piperazine is electron-rich, enhancing interactions with aromatic residues in receptors, while the thiazole’s electron-withdrawing nature may modulate charge distribution and binding kinetics .

Table 1: Structural and Pharmacological Comparison

Thiazole and Oxadiazole Derivatives

- 1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (): These compounds feature oxadiazole rings instead of thiazoles. The oxadiazole’s electron-deficient nature enhances antibacterial activity (e.g., against S. aureus and P. aeruginosa), whereas the imino-thiazole in the target compound may prioritize CNS targets due to biphenyl lipophilicity .

- 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives (): These lack the biphenyl group but share heterocyclic motifs. Their anti-HIV integrase activity suggests divergent therapeutic applications compared to the target compound’s predicted CNS focus .

Computational and QSAR Insights

- QSAR Models : For biphenyl-piperazine derivatives, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with anti-dopaminergic activity . The target compound’s biphenyl-thiazole structure may exhibit higher logP than piperazine analogues, enhancing CNS penetration but requiring optimization to avoid excessive lipophilicity .

- Docking Studies: Molecular docking with dopamine D2 receptors () suggests the thiazole’s imino group could form hydrogen bonds with Asp114 or Ser193, critical for receptor antagonism .

Q & A

Q. What are the key synthetic methodologies for preparing 1-(biphenyl-4-yl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide?

Methodological Answer: The synthesis typically involves coupling a biphenyl-4-yl ethanone derivative with a functionalized thiazole moiety. A published route for analogous compounds (e.g., p53 inhibitors like PFT-α) involves:

- Step 1: Condensation of a biphenyl-4-yl acetyl precursor with a 2-imino-1,3-thiazol-3(2H)-yl derivative under acidic or catalytic conditions .

- Step 2: Hydrobromide salt formation via reaction with HBr in a polar solvent (e.g., ethanol or acetonitrile).

- Critical Parameters: Optimize reaction time, temperature (e.g., 60–65°C for cyclization), and stoichiometry to avoid side products. Use TLC or HPLC to monitor reaction progress .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify aromatic protons (δ 7.2–8.2 ppm for biphenyl), thiazole protons (δ 6.9–7.1 ppm), and hydrobromide-associated broadening. Compare with published spectra of structurally similar thiazole derivatives .

- 13C NMR: Confirm carbonyl (C=O, ~190–200 ppm) and imino-thiazole carbons (~150–160 ppm) .

- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z ~396 for the free base) and fragmentation patterns consistent with biphenyl-thiazole cleavage .

- HPLC-Purity Analysis: Use a C18 column with acetonitrile/water gradient (e.g., 70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Scenario 1: Discrepancies in NMR chemical shifts may arise from tautomerism (e.g., imino vs. amino forms of the thiazole ring). Use variable-temperature NMR or deuterated solvents to stabilize one tautomer .

- Scenario 2: Ambiguous mass spectrometry fragments can be clarified via high-resolution MS (HRMS) or tandem MS/MS to differentiate isobaric ions .

- Cross-Validation: Compare crystallographic data (e.g., X-ray diffraction bond lengths/angles) with computational models (DFT calculations) .

Q. What experimental strategies are recommended for studying this compound’s biological activity (e.g., kinase inhibition)?

Methodological Answer:

- In Vitro Assays:

- Target Screening: Use fluorescence polarization assays or ADP-Glo™ kinase assays to evaluate inhibition of p53 or related pathways, referencing protocols for PFT-α .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with positive controls (e.g., Nutlin-3 for p53).

- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HCT-116) alongside normal cells to assess selectivity .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Challenge 1: Poor crystal growth due to hygroscopicity. Solution: Use vapor diffusion in anhydrous solvents (e.g., dichloromethane/hexane) and silica gel drying tubes .

- Challenge 2: Twinning or disorder in the biphenyl-thiazole moiety. Solution: Apply SHELXL refinement with TWIN/BASF commands or use high-resolution synchrotron data .

- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···π, π–π stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.